molecular formula C14H20N2O3S B2716054 N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide CAS No. 1396871-07-0

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide

Cat. No.: B2716054
CAS No.: 1396871-07-0
M. Wt: 296.39
InChI Key: XJYLVJNAJXQIQH-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique molecular structure, which includes a hydroxy group, a methylthio group, and an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide typically involves the reaction of 2-hydroxy-2-methyl-4-(methylthio)butylamine with phenyloxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature.

    Reduction: Lithium aluminum hydride, conducted in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides, conducted in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Esters or ethers.

Scientific Research Applications

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups may interact with enzymes or receptors, altering their activity. The oxalamide linkage can facilitate binding to proteins, potentially inhibiting their function or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(thiophen-2-ylmethyl)oxalamide
  • N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Uniqueness

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-phenyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-14(19,8-9-20-2)10-15-12(17)13(18)16-11-6-4-3-5-7-11/h3-7,19H,8-10H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYLVJNAJXQIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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